2,3-Dimethylquinoline-4-carbothioamide
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Overview
Description
2,3-Dimethylquinoline-4-carbothioamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal and industrial chemistry. This compound, with the molecular formula C12H12N2S, features a quinoline core substituted with methyl groups at positions 2 and 3, and a carbothioamide group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoline-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with carbon disulfide in the presence of a base, followed by cyclization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and greener chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2,3-Dimethylquinoline-4-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of applications.
2-Methylquinoline: Similar structure but lacks the carbothioamide group.
4-Hydroxyquinoline: Differently substituted quinoline with distinct properties.
Uniqueness: 2,3-Dimethylquinoline-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62077-94-5 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C12H12N2S/c1-7-8(2)14-10-6-4-3-5-9(10)11(7)12(13)15/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
XTKXYLGESCOJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C(=S)N |
Origin of Product |
United States |
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